1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-phenylurea
Description
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N’-PHENYLUREA is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry, agricultural chemistry, and materials science.
Properties
Molecular Formula |
C15H20N4O |
|---|---|
Molecular Weight |
272.35 g/mol |
IUPAC Name |
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1-methyl-3-phenylurea |
InChI |
InChI=1S/C15H20N4O/c1-4-19-12(2)13(10-16-19)11-18(3)15(20)17-14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,17,20) |
InChI Key |
OPXZPJADNJADRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N’-PHENYLUREA typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 1-ethyl-5-methyl-1H-pyrazole can be prepared by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkylating agent such as methyl iodide to introduce the N-methyl group.
Urea Formation: The final step involves the reaction of the alkylated pyrazole with phenyl isocyanate to form the urea derivative. This reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N’-PHENYLUREA would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N’-PHENYLUREA is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The pyrazole ring is known to interact with various biological targets, making derivatives of this compound candidates for drug development.
Medicine
In medicinal chemistry, N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N’-PHENYLUREA and its derivatives are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides or fungicides, due to its ability to interact with specific biological pathways in plants and microorganisms.
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N’-PHENYLUREA involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The urea moiety can also form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-methylurea: Lacks the pyrazole ring, making it less versatile in terms of biological activity.
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-N-methyl-N’-phenylurea: Similar structure but with a different substitution pattern on the pyrazole ring.
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N’-phenylurea: Similar but without the methyl group on the pyrazole ring.
Uniqueness
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N’-PHENYLUREA is unique due to the specific substitution pattern on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrazole ring enhances its lipophilicity and potentially its ability to cross biological membranes, making it a more effective bioactive compound compared to its analogs.
This detailed overview provides a comprehensive understanding of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N’-PHENYLUREA, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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